ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate

Catalog No.
S13962157
CAS No.
M.F
C18H21FN4O4
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluoropheny...

Product Name

ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate

IUPAC Name

ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate

Molecular Formula

C18H21FN4O4

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C18H21FN4O4/c1-3-26-17(24)21-14-9-10-15(22-16(14)23-18(25)27-4-2)20-11-12-5-7-13(19)8-6-12/h5-10H,3-4,11H2,1-2H3,(H,21,24)(H2,20,22,23,25)

InChI Key

XXARPNHJVIUVED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)NC(=O)OCC

Ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate is a chemical compound with the molecular formula C18H21FN4O4 and a molar mass of 376.39 g/mol. This compound is characterized by its unique structure, which includes an ethoxycarbonylamino group and a pyridine ring substituted with a fluorophenylmethylamino moiety. It is categorized as a carbamate, which is a class of compounds derived from carbamic acid, and it exhibits potential pharmacological properties.

The chemical behavior of ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate can be explored through various reactions typical of carbamate derivatives. These reactions may include:

  • Hydrolysis: Under acidic or basic conditions, the carbamate group can hydrolyze to form the corresponding amine and carbonic acid.
  • Transesterification: The ethoxy group can be replaced by other alcohols in the presence of acid catalysts.
  • Nucleophilic substitution: The compound can undergo nucleophilic attacks at the carbonyl carbon, leading to various derivatives.

Ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate has shown promise in biological studies, particularly in the context of neuropharmacology. It is related to compounds like flupirtine, which has been noted for its analgesic and neuroprotective properties. The presence of the fluorophenyl group may enhance its activity by improving lipophilicity and receptor binding affinity.

The synthesis of ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate typically involves several steps:

  • Formation of the pyridine derivative: Starting from 2-amino-6-(4-fluorobenzyl)aniline, reactions with appropriate reagents can yield the desired pyridine structure.
  • Carbamoylation: The introduction of the carbamate moiety can be achieved through reaction with ethyl chloroformate or similar reagents under basic conditions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Studies on the interactions of ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate with biological targets are essential for understanding its pharmacodynamics. Preliminary data suggest that it may interact with ion channels or receptors involved in pain modulation and neuronal protection. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate, including:

  • Flupirtine: An analgesic agent known for its neuroprotective effects.
  • Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate: A derivative that may exhibit similar biological activities.
  • Retigabine: An antiepileptic drug that shares some structural motifs and pharmacological properties.

Comparison Table

Compound NameMolecular FormulaKey Features
Ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamateC18H21FN4O4Carbamate structure, potential analgesic properties
FlupirtineC19H21FN4O6Neuroprotective effects, analgesic properties
Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamateC16H16FN3O4Similar nitrogenous structure, potential therapeutic uses
RetigabineC16H20FN3O5SAntiepileptic drug, ion channel modulator

Ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate stands out due to its specific combination of functional groups and potential therapeutic applications, particularly in pain management and neurological disorders.

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

376.15468333 g/mol

Monoisotopic Mass

376.15468333 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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